Dioxinopyridine vs. Pyridoxazinone RHS in NBTIs: hERG Safety Margin Advantage (764 μM vs. 333 μM IC50)
In a head-to-head SAR study of novel bacterial topoisomerase inhibitors (NBTIs), a pyridodioxane-containing NBTI—which incorporates the 1-(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine fragment as its right-hand side (RHS)—was directly compared to a fluoro-substituted pyridoxazinone RHS analog. Both compounds exhibited equipotent antibacterial activity (S. aureus MIC = 0.5 μg/mL). However, the pyridodioxane-containing NBTI demonstrated a significantly improved cardiovascular safety profile with hERG IC50 = 764 μM vs. 333 μM for the pyridoxazinone comparator—a 2.3-fold improvement. In vivo, the pyridodioxane compound also showed superior oral efficacy (ED50 5 mg/kg p.o.) compared to the pyridoxazinone analog (ED90 15 mg/kg p.o.) [1].
| Evidence Dimension | hERG IC50 (cardiac safety margin) and in vivo oral efficacy for NBTI antibacterials sharing the same LHS and linker but differing in RHS moiety |
|---|---|
| Target Compound Data | hERG IC50 = 764 μM; S. aureus MIC = 0.5 μg/mL; in vivo efficacy ED50 = 5 mg/kg (p.o.), 11 mg/kg (i.v.) |
| Comparator Or Baseline | Fluoro-substituted pyridoxazinone RHS NBTI: hERG IC50 = 333 μM; S. aureus MIC = 0.5 μg/mL; ED90 = 15 mg/kg (p.o.), 12 mg/kg (i.v.) |
| Quantified Difference | hERG IC50: 2.3-fold improvement (764 vs. 333 μM); oral efficacy: ~3-fold lower effective dose (5 vs. 15 mg/kg); same antibacterial potency (MIC 0.5 μg/mL for both) |
| Conditions | Hydroxy-tricyclic 1,5-naphthyridinone oxabicyclooctane-linked NBTI series; S. aureus MIC determination; hERG patch-clamp electrophysiology; murine in vivo efficacy model |
Why This Matters
For procurement decisions in antibacterial drug discovery, the dioxinopyridine RHS scaffold offers the same Gram-positive potency as the pyridoxazinone alternative but with a substantially wider hERG safety window (2.3×) and better oral bioavailability—critical differentiators for lead optimization where cardiovascular toxicity is a major attrition risk.
- [1] Meinke P, et al. Hydroxy tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents—SAR of RHS moiety (Part-3). Bioorg Med Chem Lett. 2015;25(15):3007-3013. doi:10.1016/j.bmcl.2015.04.083. View Source
